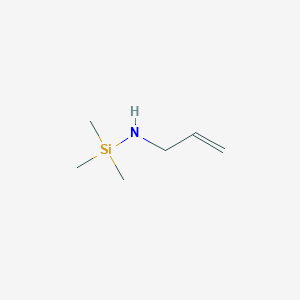

Allylaminotrimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-trimethylsilylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NSi/c1-5-6-7-8(2,3)4/h5,7H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJKAASRNUVNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370013 | |

| Record name | ALLYLAMINOTRIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10519-97-8 | |

| Record name | ALLYLAMINOTRIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylaminotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Allylaminotrimethylsilane

Abstract

Allylaminotrimethylsilane (CAS 10519-97-8) is a versatile bifunctional organosilicon compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, incorporating both a reactive allyl group and a labile trimethylsilyl (TMS) protected amine, allows for its use in diverse applications, including the synthesis of functional silanes, crosslinking agents, and as a precursor for silicon carbonitride films.[1][3] This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of this compound. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles, safety considerations, and process optimization to ensure high yield and purity.

Introduction: Chemical Profile and Strategic Importance

This compound, also known as N-(Trimethylsilyl)allylamine, is a colorless to light yellow liquid characterized by its dual reactivity.[2][3] The allyl group provides a site for various addition and polymerization reactions, while the N-Si bond is readily cleaved under hydrolytic conditions, revealing the primary amine for further functionalization.[4][5] This unique combination makes it a strategic building block in medicinal chemistry and materials science. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, facilitating its use as a reagent in complex synthetic pathways.[2]

Key Physicochemical Properties:

-

Molecular Formula: C₆H₁₅NSi[2]

-

Molecular Weight: 129.28 g/mol [3]

-

Boiling Point: 110-112 °C[3]

-

Density: 0.770 g/cm³[3]

-

Flash Point: 10 °C[3]

-

Hydrolytic Sensitivity: Reacts rapidly with moisture, water, and protic solvents.[3]

The Core Synthesis: Mechanistic Insights and Rationale

The most common and efficient synthesis of this compound involves the nucleophilic substitution reaction between allylamine and a silylating agent, typically chlorotrimethylsilane (TMSCl). The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of allylamine onto the electrophilic silicon atom of TMSCl.

Causality Behind Experimental Design:

-

Choice of Base: The reaction produces hydrochloric acid (HCl) as a byproduct. This acid must be neutralized in situ to prevent the protonation of the starting allylamine. A protonated amine becomes an unreactive ammonium salt, halting the reaction. A tertiary amine, such as triethylamine (NEt₃), is the ideal choice as it is a strong enough base to scavenge the HCl but is non-nucleophilic and will not compete with allylamine in reacting with TMSCl.

-

Solvent Selection: The reaction must be conducted under strictly anhydrous conditions. Both the silylating agent (TMSCl) and the N-silylated product are highly susceptible to hydrolysis.[3] Therefore, an inert, anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) is essential to ensure the integrity of the reactants and products.

-

Temperature Control: The reaction between an amine and an acyl chloride or its equivalent is often highly exothermic. Initiating the reaction at a reduced temperature (e.g., 0 °C) allows for controlled addition of the silylating agent, mitigating thermal runaway and potential side reactions.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic substitution pathway and the role of triethylamine as an HCl scavenger.

Caption: Nucleophilic substitution mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis Workflow

This protocol details a laboratory-scale synthesis of this compound. Crucially, all operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis.

Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Key Hazards |

| Allylamine | C₃H₇N | 57.09 | 53 | 0.76 | Highly Flammable, Toxic, Corrosive |

| Chlorotrimethylsilane | C₃H₉ClSi | 108.64 | 57 | 0.86 | Highly Flammable, Corrosive |

| Triethylamine | C₆H₁₅N | 101.19 | 89 | 0.73 | Highly Flammable, Corrosive |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 35 | 0.71 | Extremely Flammable, Peroxide Former |

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

-

Allylamine (57.1 g, 1.0 mol)

-

Triethylamine (111.3 g, 1.1 mol)

-

Chlorotrimethylsilane (108.6 g, 1.0 mol)

-

Anhydrous Diethyl Ether (800 mL)

-

Three-neck round-bottom flask (2 L), equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet.

-

Ice bath

Procedure:

-

Setup: Assemble the 2 L three-neck flask, previously oven-dried and cooled under a stream of nitrogen. Equip it with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a condenser with a nitrogen inlet.

-

Charging: To the flask, add anhydrous diethyl ether (500 mL), allylamine (1.0 mol), and triethylamine (1.1 mol).

-

Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

-

TMSCl Addition: Dissolve chlorotrimethylsilane (1.0 mol) in anhydrous diethyl ether (300 mL) and add this solution to the dropping funnel. Add the TMSCl solution dropwise to the cooled, stirred reaction mixture over a period of 2-3 hours. A white precipitate of triethylamine hydrochloride will form immediately.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Let the reaction stir for an additional 12-16 hours to ensure completion.

-

Workup - Filtration: The resulting slurry is filtered under an inert atmosphere (e.g., using a Schlenk filter or a cannula filtration setup) to remove the triethylamine hydrochloride salt. Wash the salt cake with two portions of anhydrous diethyl ether (100 mL each) to recover any entrained product.

-

Solvent Removal: Combine the filtrate and washings. Remove the bulk of the diethyl ether solvent using a rotary evaporator. Caution: Use a water bath temperature below 30 °C due to the solvent's low boiling point.

The resulting crude liquid is now ready for purification. A typical crude yield before distillation is in the range of 85-95%.

Purification Protocol: Fractional Distillation

The primary impurity in the crude product, aside from residual solvent, is unreacted starting material. Fractional distillation is the most effective method for obtaining highly pure this compound.

Causality Behind Purification Choices:

-

Fractional vs. Simple Distillation: The boiling points of allylamine (53 °C), TMSCl (57 °C), and the product (110-112 °C) are sufficiently different. However, fractional distillation using a packed column (e.g., Vigreux or Raschig rings) provides superior separation efficiency, ensuring the removal of any closely boiling impurities and yielding a product of high purity.

-

Inert Atmosphere: As the product is moisture-sensitive, the distillation must be conducted under a nitrogen or argon atmosphere to prevent degradation.[3]

Purification Workflow Diagram

Caption: Step-by-step workflow for the purification of this compound.

Step-by-Step Purification Protocol

-

Setup: Assemble a fractional distillation apparatus (e.g., with a 20-30 cm Vigreux column) that has been oven-dried and cooled under nitrogen.

-

Charging: Transfer the crude this compound into the distillation pot. Add a few boiling chips or a magnetic stir bar.

-

Distillation: Gently heat the pot using an oil bath.

-

Fraction Collection:

-

Forerun: Collect and discard the initial fraction that distills below 105 °C. This will contain residual diethyl ether and any unreacted starting materials.

-

Product: Carefully collect the main fraction that distills at a stable temperature of 110-112 °C .

-

-

Completion: Stop the distillation when the temperature either rises significantly or begins to drop, or when only a small residue remains in the pot.

-

Validation & Storage: The purified product should be a clear, colorless liquid. Purity can be confirmed by Gas Chromatography (GC) or ¹H NMR spectroscopy. The refractive index should be between 1.411 and 1.416.[3] Store the final product in an amber bottle with a tight-fitting cap, sealed under nitrogen, and in a cool, dry, flammables-designated area.[6][7]

Safety and Handling

This compound and its precursors are hazardous materials requiring strict safety protocols.[6]

-

Flammability: The compound is a highly flammable liquid with a low flash point.[3][6] Keep away from all ignition sources, use non-sparking tools, and ensure electrical equipment is explosion-proof.[8][9]

-

Corrosivity and Toxicity: The compound causes severe skin burns and eye damage.[6] It is toxic if inhaled or swallowed.[9] All handling must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[8][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[7] Ensure containers are properly grounded during transfers to prevent static discharge.[8]

-

Spills: In case of a spill, contain it with a non-combustible absorbent material like vermiculite or sand and place it in a sealed container for disposal.[7]

Conclusion

The synthesis and purification of this compound is a straightforward but exacting process that demands rigorous adherence to anhydrous and inert atmosphere techniques. By understanding the underlying chemical principles—from the necessity of an HCl scavenger to the moisture sensitivity of the Si-N bond—researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The protocols outlined in this guide provide a robust framework for its successful preparation, enabling its application in advanced research and development.

References

-

Gelest, Inc. (2015). ALLYLTRIMETHYLSILANE Safety Data Sheet. Retrieved from [Link]

-

The Garland Company. (2018). All-Sil Safety Data Sheet. Retrieved from [Link]

-

Verma, V., Koperniku, A., & Schafer, L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications. Retrieved from [Link]

-

Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 54(1), 1-22. Retrieved from [Link]

-

Verma, V., Koperniku, A., & Schafer, L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2022). N-Silylamines in catalysis: synthesis and reactivity | Request PDF. Retrieved from [Link]

Sources

- 1. This compound | 10519-97-8 [chemicalbook.com]

- 2. CAS 10519-97-8: Allylamino trimethylsilane | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 10519-97-8 [amp.chemicalbook.com]

- 4. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. N-Silylamines in catalysis: synthesis and reactivity. | Semantic Scholar [semanticscholar.org]

- 6. echemi.com [echemi.com]

- 7. media.garlandco.com [media.garlandco.com]

- 8. gelest.com [gelest.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Allylaminotrimethylsilane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of Allylaminotrimethylsilane, a molecule combining the functionalities of an allyl group and a silylamine. In the absence of a complete, formally published spectral assignment in the literature, this document leverages foundational NMR principles and spectral data from analogous structures—namely allylamine and N-silylated amines—to construct a detailed and predictive interpretation. We will explore the expected chemical shifts, coupling constants, and multiplicities, explaining the underlying electronic and structural factors. This guide also outlines a best-practice experimental protocol for acquiring high-quality NMR data for this and similar moisture-sensitive organosilicon compounds, ensuring both accuracy and reproducibility in the laboratory.

Introduction and Molecular Structure

This compound, (CH₂) = CHCH₂NHSi(CH₃)₃, is a versatile organosilicon compound that serves as a synthetic intermediate. Its structure features a nucleophilic secondary amine, a reactive allyl group, and a sterically bulky, lipophilic trimethylsilyl (TMS) group. The TMS group can act as a protecting group for the amine, which can be easily removed under hydrolytic conditions. The combination of these functional groups makes it a valuable building block in organic synthesis.

Precise structural confirmation is paramount, and NMR spectroscopy provides the most definitive data. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this compound, providing a roadmap for its unambiguous identification.

Structural Analysis and Predicted Signal Count

To predict the NMR spectrum, we must first identify the number of chemically non-equivalent proton and carbon environments in the molecule.

-

¹H NMR : We anticipate six distinct signals corresponding to:

-

The nine equivalent protons of the three methyl groups on the silicon atom (-Si(CH₃)₃).

-

The single proton on the nitrogen atom (-NH-).

-

The two equivalent protons of the allylic methylene group (-CH₂-N).

-

The single proton on the internal carbon of the double bond (=CH-).

-

The terminal vinyl proton that is cis to the main chain.

-

The terminal vinyl proton that is trans to the main chain.

-

-

¹³C NMR : We expect four distinct signals from the carbon skeleton:

-

The three equivalent methyl carbons of the -Si(CH₃)₃ group.

-

The allylic methylene carbon (-CH₂-N).

-

The internal carbon of the double bond (=CH-).

-

The terminal carbon of the double bond (=CH₂).

-

Caption: Predicted ¹H-¹H COSY correlations for the allyl moiety in this compound.

Conclusion

The structural analysis of this compound via NMR spectroscopy relies on a predictive model built from established principles and data from analogous compounds. The key identifying features in the ¹H NMR spectrum are the highly shielded singlet for the nine trimethylsilyl protons near 0 ppm and the complex set of signals for the five allyl protons in the 3.2-5.9 ppm range. The characteristic splitting patterns and coupling constants of the vinyl system, once resolved, provide definitive confirmation of the allyl group's integrity. In the ¹³C NMR spectrum, the presence of four signals, including a highly shielded methyl carbon signal and two distinct sp² carbon signals, would corroborate the predicted structure. By following the outlined experimental best practices, researchers can acquire high-quality data to validate these predictions and unambiguously confirm the chemical structure of this compound.

References

-

The Royal Society of Chemistry. (n.d.). 220217 - Allylamine SI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexamethyldisilazane. PubChem Compound Database. Retrieved from [Link]

-

Hoffman, R. E. (2003). Variations on the chemical shift of TMS. Journal of Magnetic Resonance, 163(2), 325-331. Retrieved from [Link]

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

ChemSurvival. (2013, January 27). Proton NMR of Allyl Ether Groups [Video]. YouTube. Retrieved from [Link]

-

Schraml, J., Mindl, J., Roithová, J., et al. (2004). Silylation of N,O-Diacylhydroxylamines: NMR Spectra and Structure of the Products. The Journal of Organic Chemistry, 69(18), 6044-6051. Retrieved from [Link]

-

Kim, H., Kim, G., Lee, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

ACS Publications. (2004). Silylation of N,O-Diacylhydroxylamines: NMR Spectra and Structure of the Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved from [Link]

-

ResearchGate. (2015). How can we take the NMR of a moisture sensitive compound?. Retrieved from [Link]

-

ResearchGate. (n.d.). 29 Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 29Si and 13C NMR spectra of all possible pertrimethylsilylated β‐D‐xylopyranosyl‐substituted methyl 4‐O‐β‐D‐xylopyranosyl‐β‐D‐xylopyranosides assigned by 2D heteronuclear 1H‐29Si and 1H‐13C chemical shift correlations. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Use of the O-trimethylsilyl group in conformational analysis and in carbon-13 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Allylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). Hexamethyldisilazane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected NMR chemical shifts for 1 H from TMS, 13 C from TMS. Retrieved from [Link]

-

PubMed. (2020). 1H, 13C and 29Si magnetic shielding in gaseous and liquid tetramethylsilane. Retrieved from [Link]

-

NIST. (n.d.). Hexamethyldisilazane. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Retrieved from [Link]

-

Semantic Scholar. (1978). 14N NMR studies on some trimethylsilylamine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]

-

Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]

-

University of Potsdam. (n.d.). Analyzing 1H spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University of British Columbia. (2022). N-Silylamines in catalysts: synthesis and reactivity. Retrieved from [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

Infrared (IR) Spectroscopy of Allylaminotrimethylsilane for Functional Group Identification

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Allylaminotrimethylsilane (C₆H₁₅NSi). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and functional group identification of this versatile organosilane compound. We will explore the characteristic vibrational frequencies of the key functional moieties—the secondary amine, the allyl group, and the trimethylsilyl group—and present a self-validating protocol for spectral acquisition and interpretation.

Introduction: The Analytical Power of Infrared Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify chemical substances and functional groups in various forms.[1] The fundamental principle lies in the interaction of infrared radiation with matter. When a molecule is exposed to IR radiation, its bonds vibrate at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, and this absorption is detected by the spectrometer.

The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹). Each peak in the spectrum corresponds to a specific molecular vibration, making the IR spectrum a unique molecular "fingerprint."[2] For organosilane compounds like this compound, which possess multiple functional groups, IR spectroscopy is an indispensable tool for structural verification and quality control.[3][4]

The Subject Molecule: this compound

This compound (CAS 10519-97-8) is an organosilicon compound featuring a unique combination of reactive and stabilizing functional groups.[5][6] It is typically a clear, colorless to light yellow liquid.[7] Its structure incorporates:

-

An Allyl Group (-CH₂-CH=CH₂): Provides a site for polymerization and other chemical reactions.[5]

-

A Secondary Amine (-NH-): Offers a site for further functionalization.[5]

-

A Trimethylsilyl Group (-Si(CH₃)₃): Enhances stability and solubility in organic solvents.[5][8]

This trifunctional nature makes it a valuable intermediate in organic synthesis and material science.[9] A precise understanding of its structure is paramount, and IR spectroscopy provides the means for this verification.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method due to its minimal sample preparation and high reproducibility.[10][11]

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and purged with dry air or nitrogen to minimize atmospheric interference (H₂O and CO₂).

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to yield the true absorbance of the sample.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: Collect the sample spectrum. For a typical analysis, co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ is sufficient to achieve a high signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to produce the final IR absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: Clean the ATR crystal immediately after the measurement to prevent cross-contamination.

This self-validating protocol ensures that the resulting spectrum is solely representative of the this compound sample.

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Vibrations

The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The analysis is best approached by examining distinct regions of the spectrum.

Data Presentation: Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | References |

| ~3350 | Secondary Amine (N-H) | N-H Stretch | Weak - Medium, Sharp | [12][13][14] |

| 3080 - 3020 | Alkene (=C-H) | C-H Stretch | Medium | [15][16][17] |

| 2960 - 2850 | Alkane/Methyl (C-H) | C-H Stretch | Strong | [2][18] |

| ~1640 | Alkene (C=C) | C=C Stretch | Medium | [15][16][17] |

| ~1250 | Trimethylsilyl (Si-CH₃) | Symmetric C-H Bend (Umbrella) | Strong, Sharp | [3][4] |

| 1250 - 1020 | Aliphatic Amine (C-N) | C-N Stretch | Medium - Weak | [12][19] |

| 950 - 920 | Silylamine (Si-N) | Si-N Stretch | Medium - Strong | [3][4] |

| ~990 & ~910 | Alkene (=C-H) | Out-of-Plane C-H Bend | Strong | [3][17] |

| ~840 & ~750 | Trimethylsilyl (Si-CH₃) | C-H Rock | Strong | [3][4] |

| 910 - 665 | Secondary Amine (N-H) | N-H Wag | Broad | [12][19] |

In-Depth Analysis

-

N-H Region (3500-3300 cm⁻¹): The presence of a single, relatively sharp absorption band around 3350 cm⁻¹ is a definitive indicator of a secondary amine (R₂NH).[13][20] This distinguishes it clearly from primary amines, which show two bands, and tertiary amines, which show none.[12][14][19]

-

C-H Stretching Region (3100-2800 cm⁻¹): This region provides clear evidence for both the allyl and trimethylsilyl groups. A peak appearing just above 3000 cm⁻¹ (typically ~3080 cm⁻¹) is characteristic of the sp² C-H bonds of the vinyl group (=C-H).[16][17][18] In contrast, the strong, more intense absorptions observed just below 3000 cm⁻¹ arise from the sp³ C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups.[2]

-

Double Bond Region (1700-1600 cm⁻¹): A moderately intense band around 1640 cm⁻¹ confirms the presence of the carbon-carbon double bond (C=C) of the allyl group.[15][17] This peak, while not exceptionally strong, is a reliable marker for unsaturation.

-

Fingerprint Region (1500-650 cm⁻¹): This complex region contains several highly diagnostic peaks for this compound.

-

Si-CH₃ Vibrations: The most prominent feature of the trimethylsilyl group is a very strong and sharp absorption at approximately 1250 cm⁻¹, attributed to the symmetric C-H bending or "umbrella" mode of the methyl groups attached to silicon.[3][4] Additionally, strong bands due to Si-CH₃ rocking vibrations are expected around 840 cm⁻¹ and 750 cm⁻¹.[3][4]

-

C-N and Si-N Stretches: The C-N stretch of the aliphatic amine is expected between 1250-1020 cm⁻¹.[12][19] The Si-N stretch, a key identifier for this molecule, typically appears as a medium to strong band in the 950-920 cm⁻¹ range.[3][4]

-

Allyl Group Bending: The allyl group provides two strong, characteristic out-of-plane C-H bending vibrations. For a monosubstituted alkene like this, sharp peaks are expected near 990 cm⁻¹ and 910 cm⁻¹.[3][17] The latter may overlap with the broad N-H wagging vibration.

-

N-H Wag: Secondary amines also exhibit a broad N-H wagging band in the 910-665 cm⁻¹ range, which can be a useful, albeit less precise, confirmatory feature.[12][19]

-

Conclusion

Infrared spectroscopy provides a rapid, reliable, and highly informative method for the functional group identification of this compound. By systematically analyzing the key regions of the IR spectrum, one can unequivocally confirm the presence of the secondary amine (N-H stretch), the allyl group (C=C and =C-H stretches/bends), and the trimethylsilyl group (characteristic Si-CH₃ bends/rocks and Si-N stretch). The combination of these distinct vibrational signatures serves as a robust analytical fingerprint, validating the molecular structure and purity of the compound. This guide provides the foundational knowledge and practical protocol for researchers to confidently employ FTIR spectroscopy in their work with this and similar organosilane reagents.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

- Omar, M. F., et al. (2012). FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film prepared at Room Temperature by Conventional 13.56MHz RF PECVD. Malaysian Journal of Fundamental and Applied Sciences.

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

-

SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Retrieved from [Link]

-

Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Omar, M. F., et al. (2012). FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film prepared at Room Temperature by Conventional 13.56MHz RF PECVD. Malaysian Journal of Fundamental and Applied Sciences. Retrieved from [Link]

-

AIP Publishing. (n.d.). Structural and optical investigation of plasma deposited silicon carbon alloys: Insights on Si-C bond configuration using spectroscopic ellipsometry. Retrieved from [Link]

-

SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the CN stretching vibration in a TCNQ film on Au and.... Retrieved from [Link]

-

ResearchGate. (2025, August 6). FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film prepared at Room Temperature by Conventional 13.56 MHz RF PECVD. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR ATR spectra from sample set of MEA standard solutions. Spectral.... Retrieved from [Link]

-

ResearchGate. (n.d.). The absorption frequency of Si-N-Si as a function of deposition temperature. Retrieved from [Link]

-

PubMed. (2004). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum in the wave number range of the ( ) CN-stretching.... Retrieved from [Link]

-

MDPI. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Retrieved from [Link]

-

Taylor & Francis eBooks. (1996). In Situ FTIR Study of the Formation of an Organosilane Layer at the Silica/Solution Interface. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of silane-(a) and siloxane-treated (b) waterlogged elm samples. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra showing the peaks corresponding to amine.... Retrieved from [Link]

-

ResearchGate. (2025, August 5). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. Retrieved from [Link]

-

University of Arizona. (n.d.). IR Absorption Table. Retrieved from [Link]

-

TU Chemnitz. (n.d.). Infrared spectroscopy of bonded silicon wafers. Retrieved from [Link]

-

PubMed. (2013). Communication: Infrared spectroscopy of protonated allyl-trimethylsilane: Evidence for the β-silyl effect. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

-

Wikiwand. (n.d.). Trimethylsilyl group. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Chemical Significance of N-Allyltrimethylsilanamine in Material Science and Beyond. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Communication: Infrared spectroscopy of protonated allyl-trimethylsilane: Evidence for the β-silyl effect | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

Sources

- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 10519-97-8: Allylamino trimethylsilane | CymitQuimica [cymitquimica.com]

- 6. This compound | 10519-97-8 [chemicalbook.com]

- 7. This compound CAS#: 10519-97-8 [amp.chemicalbook.com]

- 8. Trimethylsilyl group - Wikiwand [wikiwand.com]

- 9. nbinno.com [nbinno.com]

- 10. sintef.no [sintef.no]

- 11. Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy - SINTEF [sintef.no]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. glaserr.missouri.edu [glaserr.missouri.edu]

- 19. wikieducator.org [wikieducator.org]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The In-Depth Mass Spectrometry Fragmentation Pattern of Allylaminotrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of allylaminotrimethylsilane (C₆H₁₅NSi). As a Senior Application Scientist, this document synthesizes fundamental principles of mass spectrometry with field-proven insights into the behavior of silylated compounds. We will explore the characteristic fragmentation pathways under electron ionization (EI), offering a logical framework for identifying and characterizing this and similar molecules in complex matrices. This guide is designed to be a self-validating system, grounding its mechanistic claims in authoritative sources and providing detailed experimental protocols.

Introduction: The Significance of Silylation and Mass Spectrometry

In the landscape of analytical chemistry, particularly within metabolomics and drug development, the derivatization of molecules is a critical step to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2][3] Trimethylsilylation, the introduction of a trimethylsilyl (TMS) group, is a widely employed technique for compounds containing active hydrogen atoms, such as those found in amines, alcohols, and carboxylic acids.[2][4] this compound, an organosilicon compound featuring both an allyl group and a silylated amine, presents a unique fragmentation pattern that is a confluence of the behaviors of its constituent functional groups.[5]

Mass spectrometry, a powerful analytical technique, provides detailed structural information by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).[6][7] The fragmentation of these ions in a predictable manner allows for the elucidation of the original molecule's structure.[8] This guide will focus primarily on electron ionization (EI), a "hard" ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint.[9][10]

Experimental Protocol: Acquiring the Mass Spectrum of this compound

To ensure reproducible and high-quality data, a standardized experimental approach is paramount. The following protocol outlines the key steps for the GC-MS analysis of this compound.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

GC-MS Parameters:

| Parameter | Value | Rationale |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Volume | 1 µL | A standard volume to prevent column overloading. |

| Split Ratio | 50:1 | Appropriate for a relatively pure, concentrated sample to avoid saturating the detector. |

| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times. |

| Oven Program | Initial: 50 °C (hold 2 min) | Allows for solvent focusing. |

| Ramp: 10 °C/min to 250 °C | A standard ramp rate to ensure good separation of potential impurities. | |

| Final Hold: 5 min | Ensures elution of any less volatile components. | |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temp | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation. |

| Ionization Mode | Electron Ionization (EI) | Provides characteristic, library-searchable fragmentation patterns.[6][9] |

| Electron Energy | 70 eV | A standardized energy that yields reproducible fragmentation patterns.[10] |

| Mass Range | m/z 35-300 | Covers the molecular ion and expected fragments of the analyte. |

| Scan Rate | 3 scans/sec | Provides sufficient data points across the chromatographic peak. |

Workflow Diagram:

Caption: Experimental workflow for GC-MS analysis of this compound.

Core Fragmentation Pathways of this compound

The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the stability of the resulting cations and neutral losses. The molecular ion (M⁺˙) is expected at m/z 129.

Alpha-Cleavage: The Dominant Fragmentation Route

The most significant fragmentation process for silylated amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[11][12] This is a radical site-initiated fragmentation.

-

Formation of the [M-15]⁺ Ion (m/z 114): The loss of a methyl radical (•CH₃) from the trimethylsilyl group is a hallmark of TMS-derivatized compounds.[1] This results in a stable, silicon-containing cation.

-

Formation of the [M-41]⁺ Ion (m/z 88): Cleavage of the allyl group (•C₃H₅) results in a prominent ion at m/z 88. The positive charge is stabilized by the nitrogen and silicon atoms.

The Trimethylsilyl Cation ([Si(CH₃)₃]⁺)

A characteristic and often abundant ion in the mass spectra of TMS compounds is the trimethylsilyl cation at m/z 73 .[13] Its formation is a result of the cleavage of the Si-N bond.

Rearrangement Reactions

Rearrangement reactions can also occur, leading to the formation of diagnostic ions. For instance, a McLafferty-type rearrangement is possible, though less common for simple silylated amines compared to carbonyl compounds.[14]

Fragmentation of the Allyl Group

The allyl group itself can undergo fragmentation, leading to characteristic ions at m/z 41 ([C₃H₅]⁺) and m/z 39 ([C₃H₃]⁺).

Fragmentation Pathway Diagram:

Caption: Key fragmentation pathways of Allylaminotrimimethylsilane under EI.

Interpreting the Mass Spectrum: A Summary of Key Ions

The following table summarizes the expected key ions in the electron ionization mass spectrum of this compound, their proposed structures, and the mechanistic basis for their formation.

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Significance |

| 129 | [C₆H₁₅NSi]⁺˙ | Molecular Ion | Confirms the molecular weight of the compound. |

| 114 | [C₅H₁₂NSi]⁺ | Loss of a methyl radical (•CH₃) | Characteristic of TMS compounds.[1] |

| 88 | [C₃H₁₀NSi]⁺ | Loss of an allyl radical (•C₃H₅) | Alpha-cleavage adjacent to the nitrogen.[12] |

| 73 | [Si(CH₃)₃]⁺ | Cleavage of the Si-N bond | Diagnostic ion for the presence of a TMS group.[13] |

| 58 | [C₂H₆NSi]⁺ | Further fragmentation | Indicates secondary fragmentation pathways. |

| 41 | [C₃H₅]⁺ | Cleavage of the N-C bond | Characteristic of the allyl group. |

Conclusion: A Framework for Identification

The fragmentation pattern of this compound under electron ionization is a predictable and informative process governed by the principles of ion stability and established fragmentation mechanisms for silylated amines and allyl-containing compounds. The dominant pathways involve alpha-cleavage leading to the [M-15]⁺ and [M-41]⁺ ions, and the formation of the highly stable trimethylsilyl cation at m/z 73. By understanding these core fragmentation routes, researchers can confidently identify and characterize this compound and structurally related compounds in complex analytical scenarios. This guide provides a robust framework, grounded in scientific literature, to support these analytical endeavors.

References

-

Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

-

Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]

-

Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]

-

Li, D., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Journal of the American Society for Mass Spectrometry, 33(2), 269–278. [Link]

-

Djerassi, C., & Fenselau, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXXIV. The Nature of the Amine and Ether Fragmentation. Journal of the American Chemical Society, 87(24), 5752–5756. [Link]

-

Gee, A. J., Groen, L. A., & Johnson, M. E. (2000). Ion trap mass spectrometry of trimethylsilylamides following gas chromatography. Journal of Mass Spectrometry, 35(3), 305–310. [Link]

-

Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. [Link]

-

Novikova, I. V., et al. (2021). Mass spectra of electron and chemical ionization of silyl derivatives of β-aminoalcohols in the identification of markers of nitrogen-containing Chemical Warfare Agents. ResearchGate. [Link]

-

Kamerling, J. P., Vliegenthart, J. F., & Vink, J. (1974). Comparison of electron and chemical ionization mass spectrometry of sialic acids. Analytical Biochemistry, 157(1), 39-46. [Link]

-

Pulerma, H. (n.d.). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. Journal of Pharmaceutical Sciences & Research. [Link]

-

AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Lucideon. (n.d.). GC-MS Analysis, Gas Chromatography-Mass Spectrometry. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

-

Stefanescu, C., et al. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of Mass Spectrometry, 41(3), 312-322. [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. [Link]

-

Majid Ali. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 10519-97-8 [chemicalbook.com]

- 6. longdom.org [longdom.org]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. azom.com [azom.com]

- 10. uni-saarland.de [uni-saarland.de]

- 11. ugto.mx [ugto.mx]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to Allylaminotrimethylsilane: Properties, Reactivity, and Applications

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Allylaminotrimethylsilane (CAS No. 10519-97-8), also known as N-(trimethylsilyl)allylamine, is a versatile bifunctional organosilicon compound. It incorporates a nucleophilic amino group protected by a labile trimethylsilyl (TMS) moiety and a reactive allyl group. This unique structural combination makes it a valuable reagent in organic synthesis, particularly for the introduction of allyl groups onto electrophilic centers and as a precursor in materials science. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic analysis, key reactivity patterns with mechanistic insights, field-proven experimental protocols, and essential safety and handling procedures.

Core Molecular and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1] Its dual functionality, stemming from the silylated amine and the terminal alkene, dictates its physical behavior and chemical reactivity. The trimethylsilyl group increases its solubility in nonpolar organic solvents and modulates the nucleophilicity and basicity of the amine.

Compound Identification

dot graph "G" { layout="neato"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"]; A [label="this compound", pos="0,1.5!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="CAS: 10519-97-8", pos="-2.5,0!"]; C [label="Formula: C₆H₁₅NSi", pos="2.5,0!"]; D [label="MW: 129.28 g/mol ", pos="-2.5,-1.5!"]; E [label="InChIKey: FFJKAASRNUVNRT-UHFFFAOYSA-N", pos="2.5,-1.5!"]; A -- B; A -- C; A -- D; A -- E; } dot Figure 1: Core identifiers for this compound.

Physicochemical Data

The physical properties of this compound are summarized in the table below. Its low flash point and high hydrolytic sensitivity are critical parameters for safe handling and storage.

| Property | Value | Source(s) |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Molecular Weight | 129.28 g/mol | [1][2][3] |

| Boiling Point | 110-112 °C | [1][2] |

| Density | 0.77 g/cm³ at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.411 - 1.416 | [1] |

| Flash Point | 10 °C (50 °F) | [1][2] |

| Hydrolytic Sensitivity | High; reacts rapidly with water and protic solvents | [1] |

| pKa (Predicted) | 12.33 ± 0.70 | [1] |

Spectroscopic and Structural Characterization

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | ~0.1 ppm (s, 9H): Protons of the trimethylsilyl (-Si(CH₃)₃) group. ~1.0-1.5 ppm (br s, 1H): Proton of the secondary amine (-NH-). ~3.2-3.4 ppm (d, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂-). ~5.0-5.2 ppm (m, 2H): Terminal vinyl protons (=CH₂). ~5.7-5.9 ppm (m, 1H): Internal vinyl proton (-CH=). |

| ¹³C NMR | ~0 ppm: Carbon of the trimethylsilyl (-Si(CH₃)₃) group. ~48 ppm: Methylene carbon adjacent to the nitrogen (-NH-CH₂-). ~115 ppm: Terminal vinyl carbon (=CH₂). ~138 ppm: Internal vinyl carbon (-CH=). |

| FT-IR (cm⁻¹) | ~3350-3450 (weak-medium, sharp): N-H stretch. ~3080: =C-H stretch (vinyl). ~2850-2960: C-H stretch (alkyl). ~1640: C=C stretch (alkene). ~1250 (strong, sharp): Si-C stretch (from Si-CH₃). ~910 & 990: =C-H bend (out-of-plane). |

| Mass Spec (EI) | m/z 129 (M⁺): Molecular ion. m/z 114 (M-15): Loss of a methyl group, a characteristic fragmentation for TMS compounds. m/z 73 [Si(CH₃)₃]⁺: Trimethylsilyl cation, often a prominent peak. |

Chemical Properties and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the silylated amine and the allyl group. The Si-N bond is susceptible to cleavage by moisture and protic reagents, regenerating allylamine.[1] In anhydrous conditions, it serves as a protected form of allylamine, with the TMS group acting as a bulky, non-coordinating cation shuttle.

Its primary application lies in its role as a nucleophilic allylating agent, particularly in aza-Hosomi-Sakurai type reactions.[2] It is also utilized as an intermediate for more complex organosilicon compounds and as a precursor for silicon carbonitride films.[2][5]

The Aza-Hosomi-Sakurai Reaction

In the presence of a Lewis acid, this compound reacts with electrophiles such as imines (or aldehydes/ketones in a three-component system with an amine source) to form homoallylic amines. This reaction provides a powerful method for carbon-carbon bond formation.

Causality of Reagent Choice:

-

This compound: Provides the nucleophilic allyl group. The trimethylsilyl group serves two key functions: it activates the allyl group towards electrophilic attack and acts as a leaving group that drives the reaction forward.

-

Lewis Acid (e.g., TiCl₄, BF₃·OEt₂): This is essential for activating the electrophile (e.g., the imine). It coordinates to the nitrogen atom of the imine, significantly increasing the electrophilicity of the imine carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic allyl group.

-

Anhydrous Conditions: Critical to prevent the rapid hydrolysis of the silylamine and the Lewis acid.

Reaction Mechanism

The reaction proceeds through a well-established mechanistic pathway involving the formation of a β-silyl carbocation intermediate, which is stabilized by the silicon atom through hyperconjugation (the β-silicon effect).

dot graph "G" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial"]; edge [color="#34A853"];

} dot Figure 2: Mechanism of the aza-Hosomi-Sakurai Reaction.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.

Protocol: Purification by Fractional Distillation

Objective: To purify commercial-grade this compound, removing hydrolysis byproducts and other non-volatile impurities.

System Validation: The purity of the distilled product can be confirmed by ¹H NMR spectroscopy, observing the disappearance of broad peaks associated with hydrolysis (e.g., siloxanes) and a sharp boiling point range during distillation.

Methodology:

-

Preparation: Assemble a fractional distillation apparatus under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously flame-dried or oven-dried prior to use.

-

Charging the Flask: Charge the distillation flask with crude this compound (e.g., 25 g). Add a few anhydrous boiling chips or a magnetic stir bar.

-

Distillation: Slowly heat the distillation pot using an oil bath. Discard the initial forerun (first ~5% of the distillate).

-

Collection: Collect the fraction boiling at 110-112 °C . The receiving flask should be cooled in an ice bath to minimize vapor loss.

-

Storage: Transfer the purified, colorless liquid to a clean, dry, amber glass bottle equipped with a septum-sealed cap. Store under an inert atmosphere in a flammable liquids cabinet.[1]

Protocol: Synthesis of a Homoallylic Amine

Objective: To demonstrate the aza-Hosomi-Sakurai reaction using N-benzylideneaniline as a model imine electrophile.

System Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the imine. The final product structure can be confirmed by NMR and Mass Spectrometry.

Methodology:

-

Inert Atmosphere Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve N-benzylideneaniline (1.81 g, 10 mmol) in anhydrous dichloromethane (40 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1.1 mL, 10 mmol) dropwise via syringe. A deep-colored complex will form. Stir for 15 minutes.

-

Nucleophile Addition: Add freshly distilled this compound (1.55 g, 12 mmol) dropwise over 10 minutes.

-

Reaction: Allow the reaction to stir at -78 °C for 3 hours, then let it warm slowly to room temperature overnight.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic amine.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, highly flammable, and moisture-sensitive.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.[2] Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[2]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and oxidizing agents.[1]

Safe Handling Workflow

dot digraph "G" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#202124"];

} dot Figure 3: Workflow for the safe handling of this compound.

Conclusion

This compound is a reagent of significant utility for the modern synthetic chemist. Its predictable reactivity, particularly in Lewis acid-mediated allylations, provides a reliable method for constructing key carbon-carbon bonds in complex molecules. A thorough understanding of its physical properties, especially its moisture sensitivity and flammability, is paramount for its safe and effective use in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

-

MySkinRecipes. This compound. [Online] Available at: [Link]

-

Capot Chemical. 10519-97-8 | 알릴아미노트리메틸실란 | this compound. [Online] Available at: [Link]

Sources

Quantum chemical calculations on Allylaminotrimethylsilane

An In-Depth Technical Guide to Quantum Chemical Calculations on Allylaminotrimethylsilane

Authored by: Dr. Gemini, Senior Application Scientist

This compound (AATMS) is a bifunctional organosilicon compound of significant interest due to its unique combination of a reactive allyl group and a labile trimethylsilyl moiety.[1][2] This structure makes it a valuable precursor and intermediate in organic synthesis and materials science, including applications as a coupling agent and for the synthesis of silicon carbonitride films.[3][4][5] Understanding the electronic structure, reactivity, and conformational landscape of AATMS at a quantum mechanical level is paramount for optimizing its existing applications and exploring new synthetic pathways, particularly in the rational design of novel pharmaceuticals and functional materials. This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on AATMS, grounded in Density Functional Theory (DFT). We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and reproducible computational study. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict and understand the behavior of complex organosilicon molecules.

Introduction: The Rationale for a Computational Approach

While experimental techniques provide invaluable macroscopic data, they often fall short of elucidating the transient, high-energy states and subtle electronic interactions that govern chemical reactivity. Quantum chemical calculations offer a powerful lens to peer into this molecular world. For a molecule like this compound, this approach allows us to:

-

Predict Stable Conformations: Identify the lowest energy three-dimensional structure, which is critical for understanding steric effects and intermolecular interactions.

-

Map Electron Distribution: Visualize how electron density is shared across the molecule, highlighting nucleophilic and electrophilic sites.

-

Quantify Reactivity: Calculate electronic descriptors that predict where and how the molecule is most likely to react.[6]

-

Simulate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) and NMR chemical shifts to aid in experimental characterization.

This guide focuses on a core suite of calculations—geometry optimization, frequency analysis, Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis—that together provide a holistic view of AATMS's chemical nature.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. This choice represents a fundamental trade-off between computational cost and accuracy.

The Method: Density Functional Theory (DFT)

For molecules of the size of AATMS (C₆H₁₅NSi), Density Functional Theory (DFT) offers the optimal balance of efficiency and precision.[7] Unlike more computationally expensive methods like Møller-Plesset perturbation theory (MP2), DFT calculates the electronic energy based on the molecule's electron density, a more manageable property than the full many-electron wavefunction.[8]

We select the B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic environment in molecules with both covalent (C-C, C-H) and more polar bonds (Si-N, Si-C).[9][10] It has a long track record of providing reliable results for a wide range of organic and organometallic systems.[11][12]

The Basis Set: Pople-Style 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system for the following reasons:

-

6-311G: This indicates a triple-zeta valence set, providing a high degree of flexibility for describing the valence electrons, which are most involved in chemical bonding and reactions.

-

++: These symbols denote the inclusion of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for accurately describing species with lone pairs (like the nitrogen in AATMS) and for modeling weak, non-covalent interactions.

-

(d,p): These are polarization functions added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). Polarization functions allow for the distortion of atomic orbitals within the molecular environment, which is critical for accurately representing bond angles and electronic distribution in a molecule like AATMS, where the silicon and nitrogen atoms have non-spherical electron densities.[9]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the logical sequence of calculations required for a thorough investigation of this compound.

Workflow Overview

Caption: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.

Protocol 2: FMO Analysis

-

Obtain Orbital Energies: Using the output file from the successful frequency calculation (the checkpoint file, .chk), open it in a visualization program.

-

Identify HOMO and LUMO: Navigate to the molecular orbitals display. The software will list the orbitals and their energies. Identify the highest energy orbital with an occupancy of 2 (for a closed-shell molecule) as the HOMO and the lowest energy orbital with an occupancy of 0 as the LUMO.

-

Visualize the Orbitals: Generate and save images of the HOMO and LUMO surfaces mapped onto the molecular structure. This visual representation is crucial for identifying the specific atoms or regions that are the primary sites for nucleophilic and electrophilic attack. For AATMS, we would expect the HOMO to have significant density on the C=C double bond and the nitrogen lone pair, while the LUMO may be distributed across the Si atom and the antibonding orbitals of the allyl group.

-

Calculate the Energy Gap: Subtract the energy of the HOMO from the energy of the LUMO.

Table 2: Calculated Electronic Properties of AATMS

| Parameter | Description | Calculated Value (Hartrees) | Calculated Value (eV) |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied MO | (Value) | (Value) |

| E(LUMO) | Energy of the Lowest Unoccupied MO | (Value) | (Value) |

| ΔE Gap | E(LUMO) - E(HOMO) | (Value) | (Value) |

| Dipole Moment | Molecular Polarity | (Value) | (Value) |

(Note: Actual values would be populated from the calculation output.)

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. [13]This method is exceptionally powerful for quantifying concepts like hyperconjugation and charge distribution. [14][15] Protocol 3: NBO Analysis

-

Request the Calculation: NBO analysis is typically requested as an additional keyword in the input file (e.g., Pop=NBO).

-

Analyze the Output: The NBO output section contains several key tables:

-

Natural Population Analysis: This table lists the charge on each atom. For AATMS, this will quantify the polarity of the Si-N and Si-C bonds, showing the partial positive charge on silicon and partial negative charges on nitrogen and carbon. [16] * NBO Summary: This lists all the localized bonds (BD), lone pairs (LP), and core orbitals (CR).

-

Second-Order Perturbation Theory Analysis: This is the most insightful part. It quantifies the stabilization energy (E(2)) of donor-acceptor interactions. [14][17]For example, it will reveal hyperconjugative interactions, such as the donation of electron density from a C-H or Si-C sigma bond (σ, the donor) into an empty C=C pi antibonding orbital (π*, the acceptor). These interactions are crucial for understanding the stability and reactivity of the allyl group.

-

Table 3: Selected NBO Second-Order Perturbation Analysis for AATMS

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ* (Si-C) | (Value) | Lone Pair -> Antibond |

| σ (C-H) | π* (C=C) | (Value) | σ -> π* Hyperconjugation |

| σ (C-Si) | π* (C=C) | (Value) | σ -> π* Hyperconjugation |

(Note: Values are hypothetical and would be populated from the NBO output. LP = Lone Pair; σ = sigma bond; σ = sigma antibond; π* = pi antibond.)*

Applications in Drug Development and Materials Science

The insights gained from these calculations have direct, practical implications.

-

Reaction Prediction: The FMO and NBO analyses identify the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For AATMS, the nitrogen lone pair and the π-bond of the allyl group are expected nucleophilic centers, while the silicon atom is an electrophilic center. This knowledge is crucial for predicting how AATMS will react with other molecules, guiding the design of synthetic routes. [11][12]* Mechanism Elucidation: By calculating the structures of potential transition states and intermediates, computational chemistry can map out entire reaction pathways, providing a level of detail unattainable through experiment alone.

-

Pharmacophore Modeling: In drug discovery, understanding the 3D structure and electronic properties of a molecule is key to predicting its interaction with a biological target. [18][19][20]The calculated electrostatic potential surface of AATMS can be used in virtual screening to identify potential binding partners.

-

Materials Design: As a coupling agent, AATMS bridges organic polymers and inorganic surfaces. [4]Understanding its conformational preferences and the charge distribution at the silicon end of the molecule is vital for designing more effective surface modifications and advanced composite materials.

Conclusion

This guide has outlined a robust and scientifically sound workflow for the quantum chemical investigation of this compound. By combining a well-justified theoretical model (B3LYP/6-311++G(d,p)) with a multi-faceted analytical approach (Geometry, FMO, NBO), researchers can move beyond simple prediction to achieve a deep, mechanistic understanding of this versatile molecule. The data generated through these protocols provides a fundamental basis for rational molecular design, accelerating innovation in fields ranging from organic synthesis to drug discovery and materials science.

References

-

Title: DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol Source: PubMed URL: [Link]

-

Title: Frontier Molecular Orbital Theory in Organic Reactivity and Design Source: ResearchGate URL: [Link]

-

Title: Frontier Molecular Orbital Theory Source: Slideshare URL: [Link]

-

Title: Frontier molecular orbital theory Source: Grokipedia URL: [Link]

-

Title: Natural Bond Orbital (NBO) Analysis of the Metallotropic Shifts in Cyclopentadienyl(trimethyl)silane, -germane and -stannane Source: Taylor & Francis eBooks URL: [Link]

-

Title: DFT Study on the Palladium-Catalyzed Allylation of Primary Amines by Allylic Alcohol Source: ResearchGate URL: [Link]

-

Title: Organosilicon Compounds - 1st Edition Source: Elsevier URL: [Link]

-

Title: Frontier molecular orbital theory – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: Frontier Orbital Theory in Organic Reactivity Source: UC Santa Barbara URL: [Link]

-

Title: Natural Bond Orbital (NBO) Analysis of the Metallotropic Shifts in Cyclopentadienyl(trimethyl)silane, -germane and -stannane Source: ResearchGate URL: [Link]

-

Title: The Structural Chemistry of Organosilicon Compounds Source: ResearchGate URL: [Link]

-

Title: The Chemical Versatility of this compound in Industrial Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: The Chemical Significance of N-Allyltrimethylsilanamine in Material Science and Beyond Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis and spectroscopic investigation of N-allyl-N-ethylformamide: computational aspects of DFT, molecular docking and drug-likeness analyses Source: Taylor & Francis Online URL: [Link]

-

Title: Organosilicon chemistry Source: Wikipedia URL: [Link]

-

Title: Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters Source: MDPI URL: [Link]

-

Title: DFT calculations for the oxidative addition step. Source: ResearchGate URL: [Link]

-

Title: Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation Source: ACS Publications URL: [Link]

-

Title: Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications Source: LinkedIn URL: [Link]

-

Title: Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives Source: MDPI URL: [Link]

-

Title: Natural Bond Orbital Analysis - Tutorial Example Source: University of Wisconsin–Madison URL: [Link]

-

Title: NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 Source: YouTube URL: [Link]

-

Title: Calculations Using Quantum Chemistry for Inorganic Molecule Simulation BeLi2SeSi Source: SciELO URL: [Link]

-

Title: Quantum Chemical Calculation of Molecules in Magnetic Field Source: arXiv URL: [Link]

-

Title: Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine Source: PubMed Central URL: [Link]

-

Title: Application of artificial intelligence large language models in drug target discovery Source: Frontiers in Pharmacology URL: [Link]

-

Title: Artificial intelligence in drug discovery and development Source: PubMed Central URL: [Link]

-

Title: The Potential Applications of Artificial Intelligence in Drug Discovery and Development Source: Institute of Physiology, Czech Academy of Sciences URL: [Link]

-

Title: Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes Source: MDPI URL: [Link]

Sources

- 1. CAS 10519-97-8: Allylamino trimethylsilane | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 10519-97-8 [amp.chemicalbook.com]

- 3. This compound | 10519-97-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. [2105.13535] Quantum Chemical Calculation of Molecules in Magnetic Field [arxiv.org]

- 8. Calculations Using Quantum Chemistry for Inorganic Molecule Simulation BeLi2SeSi, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Artificial intelligence in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Allylaminotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Foreword

Allylaminotrimethylsilane, a versatile bifunctional molecule, holds a unique position in the landscape of organic synthesis and materials science. Its combination of a reactive allyl group and a protecting/modifying trimethylsilyl moiety makes it a valuable building block in a diverse range of applications, from the synthesis of complex organic molecules to the functionalization of polymers and surfaces. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering insights into the fundamental chemistry that underpins its preparation and utility. By examining the evolution of its synthesis, we can appreciate the ingenuity of early organosilicon chemists and gain a deeper understanding of the principles that continue to guide modern synthetic strategies.

The Dawn of Silylamines: A Historical Perspective